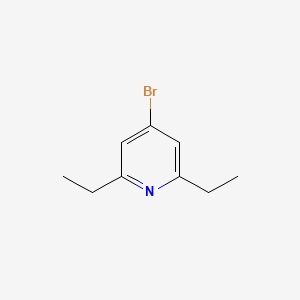

4-Bromo-2,6-diethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIRPCMWTLMPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670487 | |

| Record name | 4-Bromo-2,6-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877133-54-5 | |

| Record name | 4-Bromo-2,6-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a pyridine core with a bromine atom at the 4-position and ethyl groups at the 2 and 6 positions—confer specific reactivity that makes it a versatile intermediate for the construction of more complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the steric and electronic effects of the flanking ethyl groups, dictates its chemical behavior and utility in synthetic strategies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity profile, and a notable application in drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 877133-54-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂BrN | [1][5] |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.301 g/cm³ | [1][6] |

| Boiling Point | 243 °C at 760 mmHg | [6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Spectral Data and Characterization

While extensive, publicly available experimental spectra for this compound are limited, its structure can be confirmed using standard analytical techniques. A mass spectrometry result has been reported, showing an m/z of 215 [M+1]⁺, which is consistent with the molecular weight of the compound[2]. Below are the predicted spectral characteristics and a general protocol for acquiring experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals: a singlet for the two equivalent aromatic protons and a quartet and a triplet for the ethyl groups.

-

Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent protons on the pyridine ring.

-

Ethyl Protons (-CH₂-): A quartet resulting from the coupling with the adjacent methyl protons.

-

Ethyl Protons (-CH₃): A triplet resulting from the coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry

The mass spectrum is characterized by the molecular ion peak. A key feature is the isotopic pattern of bromine, with two peaks of nearly equal intensity for the M⁺ and M+2⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. As reported, the electrospray ionization (ESI) mass spectrum shows a peak at m/z 215, corresponding to [M+H]⁺[2].

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the deoxygenation of the corresponding pyridine N-oxide.

Synthetic Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The general procedure for the synthesis of this compound from this compound 1-oxide is as follows[2]:

-

Dissolve this compound 1-oxide (1 equivalent) in dichloromethane.

-

Slowly add phosphorus tribromide (PBr₃) to the solution.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Quench the reaction by carefully pouring the mixture into ice water.

-

Adjust the pH of the solution to alkaline using a 15% sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the target product.

This method provides a good yield of the desired product[2].

Reactivity Profile

The reactivity of this compound is largely dictated by the C-Br bond at the 4-position of the electron-deficient pyridine ring. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide. This compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position.

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. This is a crucial transformation for the synthesis of many biologically active compounds.

Caption: Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for constructing linear, rigid structures often found in functional materials and complex drug molecules.

Caption: Sonogashira cross-coupling reaction.

Applications in Drug Discovery

A significant application of this compound is its use as a key intermediate in the synthesis of antiviral agents. Notably, it is a reactant for the synthesis of PF-00868554, an inhibitor of the Hepatitis C virus (HCV) polymerase[2]. The synthesis is detailed in patent WO2008/76046[2]. This application highlights the importance of this compound in accessing complex molecular architectures with therapeutic potential.

Safety Information

As with any chemical reagent, proper handling and safety precautions are necessary when working with this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in key cross-coupling reactions make it a useful tool for medicinal chemists and drug development professionals. Its demonstrated role in the synthesis of a potent HCV polymerase inhibitor underscores its relevance in the development of novel therapeutics.

References

A Comprehensive Spectroscopic Guide to 4-Bromo-2,6-diethylpyridine: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-2,6-diethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is foundational for understanding their reactivity, biological activity, and potential applications. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this specific compound. We will explore not just the data itself, but the rationale behind the expected spectral features, providing researchers, scientists, and drug development professionals with a robust framework for characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct substitution pattern on the pyridine ring, gives rise to a unique spectroscopic fingerprint. The bromine atom at the 4-position and the two ethyl groups at the 2- and 6-positions create a symmetrical molecule, which significantly influences its NMR spectra. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, coupled with the electron-donating effect of the ethyl groups, will manifest in the chemical shifts of the protons and carbons. In IR spectroscopy, the vibrational modes of the pyridine ring and the C-Br bond will be characteristic. Mass spectrometry will reveal the molecular weight and fragmentation patterns, heavily influenced by the presence of the bromine isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: Mapping the Protons

The symmetry of this compound simplifies its ¹H NMR spectrum. Due to the plane of symmetry passing through the nitrogen and the C4-Br bond, the two ethyl groups and the two meta-protons on the pyridine ring are chemically equivalent.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | Singlet | 2H | H-3, H-5 |

| ~2.8 | Quartet | 4H | -CH₂- (Ethyl) |

| ~1.3 | Triplet | 6H | -CH₃ (Ethyl) |

-

Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are in the meta position relative to each other and are expected to appear as a singlet in the aromatic region. Their chemical shift will be downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom.[1]

-

Ethyl Group Protons: The methylene (-CH₂) protons of the two ethyl groups are equivalent and will appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons. The methyl protons will, in turn, appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[1] The symmetry of this compound will also be evident in its ¹³C NMR spectrum, with fewer signals than the number of carbon atoms.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-2, C-6 |

| ~125 - 130 | C-3, C-5 |

| ~120 - 125 | C-4 |

| ~25 - 30 | -CH₂- (Ethyl) |

| ~12 - 16 | -CH₃ (Ethyl) |

-

Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be the most downfield due to the strong deshielding effect of the nitrogen.[1] The carbon bearing the bromine atom (C-4) will also have a characteristic chemical shift. The two meta carbons (C-3 and C-5) will be equivalent.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl groups will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]

-

Relaxation Delay (d1): 2-5 seconds.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2970 - 2850 | Aliphatic C-H stretch (from ethyl groups) |

| ~1600 - 1450 | C=C and C=N stretching in the pyridine ring |

| ~1100 - 1000 | C-Br stretch |

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic absorption bands for the C-H bonds of the pyridine ring and the ethyl groups.

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A key feature will be the absorption band corresponding to the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.[2]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample of this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Expected Mass Spectrometry Data:

A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[3] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺):

-

m/z ≈ 214 (for ⁷⁹Br isotope)

-

m/z ≈ 216 (for ⁸¹Br isotope) A reported ESI-MS result shows an [M+1]⁺ peak at m/z 215, which corresponds to the protonated molecule with the ⁷⁹Br isotope.

-

Key Fragmentation Pathways:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for bromo-pyridines include:

-

Loss of a bromine radical (•Br): This would result in a fragment at m/z ≈ 135.

-

Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment at m/z ≈ 185 and 187.

-

Loss of ethylene (C₂H₄) via McLafferty-type rearrangement: This could also be a possible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Data and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. The predictable nature of its spectra, based on the symmetrical substitution pattern and the electronic properties of the substituents, serves as a valuable case study for researchers. This guide provides the foundational knowledge and practical protocols necessary for the accurate characterization of this and similar substituted pyridine derivatives, which is an essential step in the advancement of drug discovery and materials science.

References

An In-Depth Technical Guide to 4-Bromo-2,6-diethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diethylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, including the reactive bromine atom at the 4-position and the steric and electronic influence of the two ethyl groups, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutic agents.

The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities onto the pyridine core. The diethyl substitution pattern influences the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This document aims to be an authoritative resource for scientists leveraging this compound in their research endeavors.

Molecular Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 877133-54-5[1]

-

Molecular Formula: C₉H₁₂BrN[1]

-

Molecular Weight: 214.10 g/mol

-

Structure:

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for proper handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the N-oxidation of 2,6-diethylpyridine, followed by bromination and subsequent deoxygenation. A general and efficient pathway is outlined below.

Step 1: Synthesis of 2,6-diethylpyridine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,6-diethylpyridine. This is a common strategy to activate the pyridine ring for subsequent electrophilic substitution.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,6-diethylpyridine in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.[2]

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,6-diethylpyridine-N-oxide.

Causality Behind Experimental Choices:

-

The use of a peroxy acid like m-CPBA is a standard and effective method for the N-oxidation of pyridines.[3]

-

The reaction is performed at a low temperature initially to control the exothermic nature of the oxidation.

-

The basic workup is crucial to neutralize the acidic byproduct (m-chlorobenzoic acid) and any remaining peroxy acid.

Step 2: Bromination of 2,6-diethylpyridine-N-oxide

The N-oxide is then brominated at the 4-position. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack.

Experimental Protocol:

-

To a solution of 2,6-diethylpyridine-N-oxide in a suitable solvent, add a brominating agent. A mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅) is often effective.

-

The reaction is typically heated to facilitate the bromination.

-

After the reaction is complete, the mixture is carefully quenched with water and neutralized with a base.

-

The product, this compound-N-oxide, is extracted with an organic solvent, and the organic layer is dried and concentrated.

Causality Behind Experimental Choices:

-

The combination of POBr₃ and PBr₅ provides a source of electrophilic bromine and also facilitates the subsequent deoxygenation step.

Step 3: Deoxygenation to this compound

The final step is the removal of the N-oxide group to yield the target compound.

Experimental Protocol:

-

A solution of this compound 1-oxide (1 equivalent) in dichloromethane is prepared.

-

Phosphorus tribromide (PBr₃) is added slowly to the solution at room temperature.[1]

-

The reaction mixture is stirred for a few hours.[1]

-

The reaction is quenched by carefully pouring it into ice water.[1]

-

The pH is adjusted to alkaline with a sodium hydroxide solution.[1]

-

The product is extracted with an organic solvent like ethyl acetate.[1]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.[1]

Causality Behind Experimental Choices:

-

Phosphorus tribromide is an effective deoxygenating agent for pyridine-N-oxides.[1]

-

The aqueous workup and extraction are standard procedures to isolate and purify the final product.

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Predicted):

-

The two ethyl groups will show characteristic quartet and triplet signals. The quartet for the methylene protons (-CH₂-) would be expected around δ 2.8-3.0 ppm, and the triplet for the methyl protons (-CH₃) would be around δ 1.2-1.4 ppm.

-

The two equivalent protons on the pyridine ring (at positions 3 and 5) would appear as a singlet in the aromatic region, likely around δ 7.3-7.5 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Signals for the ethyl carbons would be present in the aliphatic region.

-

The aromatic region would show signals for the pyridine ring carbons, with the carbon attached to the bromine (C4) being significantly affected.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹.

-

C-H stretching of the ethyl groups in the 2850-2960 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

The product has been confirmed by mass spectrometry (ESI), with an observed m/z of 215 [M+1]⁺.[1]

-

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of biologically active molecules. The bromine atom serves as a handle for introducing various substituents through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

Synthesis of HCV Polymerase Inhibitors

A notable application of this compound is in the synthesis of PF-00868554, an inhibitor of the hepatitis C virus (HCV) polymerase.[1] In this context, the bromo-diethylpyridine moiety is incorporated into the final drug molecule, highlighting its importance as a core structural component.

Versatile Building Block

Beyond this specific example, 4-halopyridines are recognized as a valuable class of reagents in drug discovery.[4][5][6][7] They can act as "quiescent affinity labels," where the pyridine nitrogen can be protonated in a specific protein microenvironment, activating the C4 position for nucleophilic attack by an active site residue, leading to covalent inhibition.[4][5][6] This "switchable" reactivity provides a sophisticated mechanism for achieving target selectivity.[6][7] The 2,6-diethyl substitution on the pyridine ring can further modulate the compound's properties, such as its pKa and binding affinity, offering a tool for fine-tuning the pharmacological profile of a lead compound.

Conclusion

This compound is a strategically important building block for medicinal chemistry and organic synthesis. Its well-defined synthesis and the reactivity of the bromine atom provide a reliable platform for the development of novel compounds. The demonstrated use of this intermediate in the synthesis of an HCV polymerase inhibitor underscores its relevance in drug discovery. As the demand for complex and diverse chemical matter continues to grow, the utility of such versatile intermediates will undoubtedly expand. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

- 1. 4-Bromo-2,6-diethyl-pyridine CAS#: 877133-54-5 [m.chemicalbook.com]

- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Bromo-2,6-diethylpyridine in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2,6-diethylpyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No. 877133-54-5).[1] As a key intermediate in the synthesis of advanced pharmaceutical compounds, such as HCV polymerase inhibitors, understanding its behavior in various solvent systems is critical for reaction optimization, purification, and formulation.[1] Due to a scarcity of published quantitative solubility data for this specific molecule, this guide establishes a robust predicted solubility profile based on first principles of physical organic chemistry and available data from structurally analogous compounds. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values, ensuring a self-validating and reliable approach for laboratory applications.

Introduction: Understanding the Molecule

This compound is a substituted heterocyclic aromatic compound. Its molecular structure is key to its solubility characteristics:

-

Pyridine Core: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as an acceptor), contributing to its potential solubility in polar solvents.

-

Bromo Substituent: The bromine atom at the 4-position increases the molecule's molecular weight and overall lipophilicity (hydrophobicity).

-

Dual Ethyl Groups: The two ethyl groups at the 2- and 6-positions significantly increase the nonpolar surface area of the molecule. They also provide steric hindrance around the nitrogen atom, which can influence interactions with protic solvents.

This combination of a polar core with significant nonpolar peripheral groups suggests a nuanced solubility profile, with high affinity for organic solvents and limited solubility in aqueous media. This is consistent with observations for its close structural analog, 4-Bromo-2,6-dimethylpyridine, which is noted to be soluble in organic solvents but has limited water solubility.[2]

Predicted Solubility Profile

Based on its molecular structure and data from analogous compounds like 4-bromopyridine and 2,6-lutidine, the following solubility characteristics for this compound are predicted.[3][4] The principle of "like dissolves like" is the primary determinant.

Data Presentation: Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound at standard laboratory conditions (approx. 20-25°C).

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | High | The substantial nonpolar character from the two ethyl groups and the bromo substituent will drive solubility in hydrocarbon solvents. |

| Ethers | Diethyl Ether, THF | High | These solvents have a good balance of polarity to interact with the pyridine ring while being sufficiently nonpolar to solvate the alkyl and bromo groups. 2,6-Lutidine shows good solubility in ether. |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvents for many organic compounds. Their polarity is well-suited to dissolve substituted pyridines. A synthesis procedure for the target compound uses DCM as a solvent.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar pyridine core. 2,6-Lutidine is soluble in acetone. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are powerful, highly polar solvents capable of dissolving a wide range of organic molecules. The hydrochloride salt of 4-bromopyridine is soluble in DMSO.[5][6] |

| Polar Protic (Alcohols) | Methanol, Ethanol | High to Moderate | Alcohols can act as hydrogen bond donors to the pyridine nitrogen. However, the steric hindrance from the flanking ethyl groups may slightly reduce solubility compared to less hindered pyridines. |

| Polar Protic (Aqueous) | Water | Very Low / Insoluble | The large hydrophobic surface area conferred by the ethyl and bromo groups is expected to dominate, leading to poor water solubility, a common trait for similar compounds like 4-bromopyridine.[3] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, the following gravimetric method provides a robust and reliable means of quantifying the solubility of this compound. This protocol is designed to be a self-validating system.

Objective: To determine the solubility (in g/L or mg/mL) of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials for evaporation

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. An excess is critical to ensure saturation; a good starting point is to add solute until a visible amount of undissolved solid (or a separate liquid phase if the compound is a liquid at the test temperature) remains.

-

Add a precise volume of the chosen solvent (e.g., 5.00 or 10.00 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 hours is a standard starting point. A preliminary time-course study (testing at 12, 24, and 48 hours) can validate the necessary equilibration time. The measured concentration should plateau.

-

Causality Insight: This step is crucial because solubility is an equilibrium process. Insufficient time will lead to an underestimation of the true solubility.

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solute settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Alternatively, use a syringe fitted with a solvent-compatible filter (e.g., PTFE) to draw the sample.

-

Expertise Note: Filtration is a mandatory step to remove any microscopic, undissolved particles that would otherwise inflate the final mass measurement. Pre-wetting the filter with a small amount of the saturated solution can prevent loss of analyte due to adsorption.

-

-

Gravimetric Analysis:

-

Dispense the filtered, known volume of the saturated solution (e.g., 1.00 or 2.00 mL) into a pre-weighed, labeled glass vial.

-

Record the exact mass of the empty vial and the vial with the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

-

Once the solute is completely dry (constant weight is achieved), re-weigh the vial.

-

-

Calculation:

-

Calculate the mass of the dissolved solid: Mass_solute = Mass_(vial + dry solute) - Mass_vial.

-

Calculate the solubility: Solubility (g/L) = Mass_solute (g) / Volume_solution (L).

-

Visualization of Solvent Selection Workflow

For researchers selecting a solvent for synthesis or analysis, a logical workflow is essential. The following diagram outlines a decision-making process based on the predicted solubility and common laboratory applications.

Caption: Logical workflow for selecting an appropriate solvent system.

Conclusion

While direct, published quantitative data for the solubility of this compound is limited, a reliable working model can be constructed from its molecular structure and the known properties of analogous compounds. It is predicted to be highly soluble in a broad range of common nonpolar and polar aprotic organic solvents and sparingly soluble in water. For applications requiring precise concentration data, the provided gravimetric experimental protocol offers a robust and accurate method for in-house determination. This guide provides both a strong predictive foundation and the practical tools for researchers working with this important synthetic intermediate.

References

- 1. 4-Bromo-2,6-diethyl-pyridine CAS#: 877133-54-5 [m.chemicalbook.com]

- 2. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 2,6-Lutidine (2,6-Dimethylpyridine) CAS 108-48-5 | Properties, Uses, Safety, Supplier in China [pipzine-chem.com]

- 5. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Bromopyridine hydrochloride | 19524-06-2 [chemicalbook.com]

4-Bromo-2,6-diethylpyridine: A Keystone Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals

Introduction: The Enduring Primacy of the Pyridine Scaffold

The pyridine ring is one of the most pervasive heterocycles in the landscape of pharmaceuticals, rivaled only by piperidine in its frequency among FDA-approved drugs.[1][2] Its prevalence is not coincidental; the pyridine motif is a privileged pharmacophore, offering a unique combination of properties that medicinal chemists find invaluable.[3][4] The nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with biological targets, while the aromatic system provides a rigid scaffold for the precise three-dimensional orientation of substituents. This electron-deficient heterocycle is a cornerstone in numerous blockbuster drugs and natural products, from vitamins to complex alkaloids.[1][3][5]

Within this vast chemical space, substituted halopyridines emerge as exceptionally powerful building blocks. They serve as versatile synthetic intermediates, allowing for the strategic elaboration of molecular complexity. This guide focuses on a particularly compelling, yet underexplored, scaffold: 4-Bromo-2,6-diethylpyridine . We will dissect the strategic advantages conferred by its unique substitution pattern and explore its potential applications in cutting-edge areas of drug discovery, moving from foundational principles to actionable synthetic protocols.

Section 1: Strategic Analysis of the this compound Core

The utility of this compound in a medicinal chemistry campaign is best understood by analyzing its three key structural components: the pyridine core, the C4-bromo "synthetic handle," and the flanking 2,6-diethyl groups.

The C4-Bromo Synthetic Handle: A Gateway to Diversity

The bromine atom at the 4-position is the molecule's primary point of synthetic diversification. As a halogen, it is an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions. This "handle" allows for the programmatic and efficient installation of a wide array of chemical moieties, transforming the simple starting material into a library of complex, drug-like molecules. The electron-deficient nature of the pyridine ring further activates the C-Br bond for these transformations.[6]

Key transformations include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids/esters.[7][8][9]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast range of primary and secondary amines.[10][11]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, introducing linear structural elements.[12][13][14]

The ability to leverage these robust and well-understood reactions makes this compound an ideal starting point for structure-activity relationship (SAR) studies.

The 2,6-Diethyl Flanking Groups: Modulators of Conformation and Metabolism

The diethyl groups at the C2 and C6 positions are not mere spectators; they play a crucial role in defining the molecule's physicochemical and pharmacological properties.

-

Steric Influence: These groups exert significant steric hindrance around the pyridine nitrogen. This can be highly advantageous. It can restrict the rotation of substituents introduced at the C4 position, locking the molecule into a more defined and potentially more active conformation. This conformational rigidity can lead to enhanced binding affinity and selectivity for the target protein.

-

Metabolic Stability: The C2 and C6 positions on a pyridine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. By occupying these positions with robust ethyl groups, the scaffold is inherently shielded from this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

-

Solubility and Lipophilicity: The alkyl groups increase the lipophilicity of the core, which can be tuned to optimize properties like cell permeability and blood-brain barrier penetration.

The interplay between the reactive C4 position and the sterically demanding, metabolically blocking C2/C6 positions is what makes this scaffold particularly powerful.

Caption: Logical relationship of this compound's features.

Section 2: Potential Therapeutic Applications & Synthetic Blueprints

The unique attributes of this compound make it an attractive scaffold for several high-value therapeutic areas.

Application Focus: Kinase Inhibitors

Protein kinases remain one of the most important target classes in oncology and immunology.[15] The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The synthetic workflow would involve using the C4-bromo position as the primary vector for exploring the solvent-exposed region of the ATP-binding pocket.

Synthetic Workflow:

-

Suzuki-Miyaura Coupling: React this compound with a diverse panel of (hetero)aryl boronic acids to probe for key SAR.

-

Buchwald-Hartwig Amination: Introduce various substituted anilines or other amines to install alternative hydrogen-bond donors/acceptors and occupy different sub-pockets.

-

Biological Screening: Evaluate the resulting library in kinase activity assays to identify initial hits.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Bromopyridine Saga: From Alchemical Curiosity to Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect

In the grand theater of organic chemistry, some molecules command the spotlight, their complex structures and dramatic reactivity capturing the imagination. Others, however, play a more subtle yet arguably more critical role – that of the unassuming architect, the foundational block upon which masterpieces are built. The substituted bromopyridines fall firmly into this latter category. This guide delves into the rich history and discovery of these versatile heterocycles, tracing their journey from the harsh and often unrefined syntheses of the 19th century to the sophisticated and highly selective methodologies of the 21st. We will explore the fundamental principles that govern their synthesis, the intricate dance of electrons that dictates their reactivity, and their indispensable role in the creation of life-changing pharmaceuticals, innovative agrochemicals, and advanced materials. For the seasoned researcher and the aspiring chemist alike, this guide aims to be a comprehensive companion in understanding and harnessing the power of the substituted bromopyridine scaffold.

I. A Historical Perspective: The Dawn of Pyridine Chemistry and the Advent of Bromination

The story of substituted bromopyridines is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, its aromatic nature and the challenges associated with its functionalization quickly became apparent. The electron-deficient character of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less susceptible to electrophilic attack than its carbocyclic cousin, benzene.

The earliest forays into the bromination of pyridine were often brutal, high-energy affairs. In a pioneering but challenging method, Ciamician and Silber in 1885 subjected pyridine hydrochloride and bromine to sealed-tube heating at punishing temperatures of 210-230 °C.[1] This brute-force approach yielded a mixture of 3-bromopyridine and 3,5-dibromopyridine, albeit in low yields and accompanied by significant tar formation.[1] These early experiments, while lacking the finesse of modern synthetic chemistry, were crucial in establishing the feasibility of direct bromination and hinted at the inherent regioselectivity of the pyridine ring.

It was the development of indirect methods, however, that truly unlocked the synthetic potential of bromopyridines. The early 20th century saw the rise of diazotization reactions, a cornerstone of aromatic chemistry. This powerful transformation allowed for the conversion of an amino group into a versatile diazonium salt, which could then be displaced by a variety of nucleophiles, including bromide. This set the stage for the development of more controlled and regioselective syntheses of bromopyridine isomers.

II. The Synthesis of Substituted Bromopyridines: A Tale of Three Isomers

The position of the bromine atom on the pyridine ring profoundly influences the molecule's physical and chemical properties, as well as its synthetic utility. Consequently, the development of selective methods for the synthesis of each of the three main isomers – 2-bromo, 3-bromo, and 4-bromopyridine – has been a central theme in the history of this field.

The Gateway to the 2-Position: The Chichibabin-Sandmeyer Tandem and Direct Approaches

The synthesis of 2-bromopyridine has historically relied heavily on the strategic introduction and subsequent transformation of an amino group. The Chichibabin reaction , discovered by Aleksei Chichibabin in 1914, provides a direct method for the amination of pyridine at the 2-position using sodium amide.[2][3][4][5] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position.[5]

Once 2-aminopyridine is obtained, the Sandmeyer reaction offers a reliable method for its conversion to 2-bromopyridine.[6][7][8][9][10] This two-step process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromine atom. A significant advancement in this area was the Craig diazotization-bromination method , published in 1934, which provided a robust and high-yielding protocol for this transformation.[11][12]

Direct bromination of pyridine at the 2-position is challenging due to the electronic deactivation at the ortho and para positions by the nitrogen atom. However, vapor-phase bromination at very high temperatures (around 500 °C) can lead to a mixture of 2-bromopyridine and 2,6-dibromopyridine, proceeding through a free-radical mechanism.[13]

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, 790 mL (7 moles) of 48% hydrobromic acid is placed.

-

The flask is cooled to 10–20 °C in an ice-salt bath, and 150 g (1.59 moles) of 2-aminopyridine is added over approximately 10 minutes.

-

While maintaining the temperature at 0 °C or lower, 240 mL (4.7 moles) of bromine is added dropwise. The mixture will thicken due to the formation of a yellow-orange perbromide.

-

A solution of 275 g (4 moles) of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, with the temperature strictly maintained at 0 °C or below.

-

After an additional 30 minutes of stirring, a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20–25 °C.

-

The reaction mixture is then extracted with four 250-mL portions of ether.

-

The combined ether extracts are dried over solid potassium hydroxide and distilled to yield 2-bromopyridine.

The 3-Position: Taming the Electron-Deficient Ring

As established in the early days of pyridine chemistry, the 3-position is the most favorable site for electrophilic substitution on the pyridine ring. This is due to the relative stability of the cationic intermediate formed during the reaction, which avoids placing a positive charge on the electronegative nitrogen atom.[14][15][16][17]

The synthesis of 3-bromopyridine often employs harsh conditions to overcome the inherent unreactivity of the pyridine ring. A common laboratory and industrial method involves the direct bromination of pyridine with bromine in the presence of oleum (fuming sulfuric acid) at elevated temperatures (around 130 °C).[14][18][19] The oleum acts as a catalyst, increasing the electrophilicity of the bromine.

More modern approaches to the synthesis of 3-substituted pyridines often involve the use of organometallic intermediates. For instance, 3-lithiopyridine can be generated from 3-bromopyridine and subsequently reacted with various electrophiles.

Conquering the 4-Position: Indirect Routes and Modern Innovations

The 4-position of the pyridine ring is the most difficult to functionalize directly via electrophilic substitution. Therefore, indirect methods are typically employed for the synthesis of 4-bromopyridine. One common approach is the diazotization of 4-aminopyridine, followed by a Sandmeyer or similar reaction with a bromide source.[20]

Another strategy involves the synthesis of 4-pyridone, which can be converted to 4-chloropyridine and subsequently to 4-bromopyridine via halogen exchange. A more direct route starts from 4-bromopyridine hydrochloride, which can be neutralized to afford 4-bromopyridine.[21]

Modern synthetic methods are continually being developed to improve the synthesis of all bromopyridine isomers, with a focus on milder reaction conditions, higher yields, and greater functional group tolerance. These include transition-metal-catalyzed C-H activation and halogenation reactions.

III. The Role of Substituted Bromopyridines in Modern Science

The true significance of substituted bromopyridines lies in their role as versatile building blocks in the synthesis of a vast array of complex molecules with important applications in medicine, agriculture, and materials science. The carbon-bromine bond in these compounds is readily transformed through a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the facile introduction of the pyridine moiety into larger molecular scaffolds.

In the Service of Medicine: Building Blocks for Life-Saving Drugs

The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Substituted bromopyridines are key intermediates in the synthesis of numerous drugs. For example, they are used in the synthesis of various kinase inhibitors for cancer therapy, central nervous system agents, and antiviral compounds.[17] The ability to introduce a pyridine ring at a specific position with a defined substitution pattern is crucial for optimizing the pharmacological properties of a drug candidate.

| Drug Class | Example of Bromopyridine Intermediate | Therapeutic Area |

| Kinase Inhibitors | Substituted 2-bromopyridines | Oncology |

| Dopamine Transporter Inhibitors | Substituted bromopyridines | Neurology, Psychiatry |

| Antivirals | Functionalized 3-bromopyridines | Infectious Diseases |

Cultivating the Future: Innovations in Agrochemicals

Substituted bromopyridines are also vital components in the development of modern agrochemicals, including herbicides, insecticides, and fungicides.[2][4][5] The pyridine scaffold can be tailored to interact with specific biological targets in pests and weeds, leading to more effective and selective crop protection agents. The versatility of bromopyridine intermediates allows for the rapid synthesis of large libraries of compounds for screening and optimization.

Material World: Engineering Novel Functional Materials

The unique electronic properties of the pyridine ring make it an attractive component for advanced materials. Substituted bromopyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers with tailored electronic and optical properties, and ligands for catalysis. The ability to precisely control the structure and connectivity of pyridine-containing materials is essential for tuning their performance in various applications.

IV. Conclusion and Future Outlook

The journey of substituted bromopyridines from their discovery in the crucible of 19th-century organic chemistry to their current status as indispensable tools in modern science is a testament to the relentless pursuit of synthetic innovation. The development of increasingly sophisticated and selective methods for their synthesis has empowered chemists to construct complex molecules with unprecedented precision, leading to profound advancements in medicine, agriculture, and materials science.

Looking ahead, the field continues to evolve. The development of greener and more sustainable synthetic methods, such as catalytic C-H activation and electrochemical reactions, will undoubtedly play a major role in the future of bromopyridine chemistry.[22] Furthermore, the continued exploration of the chemical space around the bromopyridine scaffold will undoubtedly lead to the discovery of new molecules with novel and valuable properties. The unassuming bromopyridine, once a product of brute-force synthesis, has firmly established itself as a cornerstone of modern chemical innovation, and its story is far from over.

References

- 1. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. huarongpharma.com [huarongpharma.com]

- 22. chempanda.com [chempanda.com]

theoretical calculations on the electronic structure of 4-Bromo-2,6-diethylpyridine

An In-Depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 4-Bromo-2,6-diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their electronic properties dictating their biological activity and functional performance.[1][2] The introduction of a halogen atom, such as bromine, can significantly alter the electronic landscape of the pyridine ring, influencing factors like ligand-receptor interactions, metabolic stability, and reactivity.[3][4] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the electronic structure of this compound, a representative halogenated pyridine derivative. By leveraging Density Functional Theory (DFT), we will elucidate the fundamental electronic properties of this molecule, offering insights that are critical for rational drug design and the development of novel organic materials. This document serves as a practical guide for researchers, explaining not just the procedural steps but also the underlying scientific rationale for the chosen computational strategies.

Introduction: The Significance of Halogenated Pyridines

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs and advanced functional materials.[1][5] Their rigid, aromatic structure provides a stable framework for molecular design, while the nitrogen heteroatom imparts unique electronic characteristics and hydrogen bonding capabilities.[6] The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties.

Halogenation, and specifically bromination, is a powerful strategy in drug design.[3] The introduction of a bromine atom can:

-

Modulate Lipophilicity: Affecting the molecule's ability to cross biological membranes.

-

Introduce Halogen Bonding: A non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base.[4][7] This can provide additional binding affinity and selectivity for a biological target.[8]

-

Alter Metabolic Pathways: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[3]

-

Influence Electronic Properties: The electron-withdrawing nature of bromine impacts the electron density distribution across the aromatic ring, affecting reactivity and intermolecular interactions.[9]

Understanding these electronic effects at a quantum mechanical level is paramount. Theoretical calculations provide a powerful, cost-effective means to predict and rationalize the behavior of molecules like this compound before undertaking costly and time-consuming synthesis and experimental testing.

Theoretical Foundation: Why Density Functional Theory?

To investigate the electronic structure of our target molecule, we will employ Density Functional Theory (DFT), a robust and widely used quantum chemical method.[10]

Expertise & Rationale: DFT is chosen over other methods for its optimal balance of computational accuracy and efficiency, particularly for medium-sized organic molecules.[10][11]

-

Hartree-Fock (HF) Theory: While computationally less expensive, HF neglects electron correlation, which is crucial for accurately describing the behavior of electrons in a molecule.

-

Post-HF Methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster): These methods are highly accurate but are computationally very demanding, making them impractical for routine calculations on molecules of this size.

-

Density Functional Theory (DFT): DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. This approach provides results with accuracy often comparable to post-HF methods but at a fraction of the computational cost.

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of chemical systems, including organic and halogenated compounds.[12][13] This will be paired with the 6-311++G(d,p) basis set, a flexible and robust choice that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Computational Workflow: A Self-Validating Protocol

The following protocol outlines a complete, self-validating workflow for calculating the electronic properties of this compound. Each step is designed to ensure the reliability and accuracy of the final results.

Visualizing the Workflow

The entire computational process can be summarized in the following flowchart:

Caption: Computational workflow for electronic structure analysis.

Step-by-Step Methodology

Software Required: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS, and a molecular visualization tool like GaussView or Avogadro.

Protocol:

-

Molecular Structure Input:

-

Using a molecular builder, construct the 3D structure of this compound.

-

Ensure correct atom types, bonds, and initial hybridization. A preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) is recommended to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Causality: The initial drawn structure is not necessarily the most stable energetic conformation. Geometry optimization is performed to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point.

-

Execution: Submit the structure for a geometry optimization calculation.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Use tight or very tight convergence criteria to ensure a precise minimum is located.

-

-

-

Frequency Calculation:

-

Trustworthiness: This is a critical self-validation step. A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a true minimum.

-

Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: Confirm that the output shows zero imaginary frequencies.

-

-

Single-Point Energy and Property Calculation:

-

Rationale: Once the true minimum energy geometry is validated, a final, high-precision calculation is run on this fixed geometry to derive the electronic properties.

-

Execution: Perform a single-point energy calculation on the validated structure. Request the following properties in the calculation setup:

-

Population analysis (e.g., Mulliken, NBO) to determine atomic charges.

-

Molecular orbitals (HOMO, LUMO).

-

Molecular Electrostatic Potential (MEP).

-

-

Results and Discussion

The calculations yield key quantitative data that describe the electronic character of this compound.

Quantitative Data Summary

| Electronic Property | Calculated Value | Significance |

| Energy of HOMO | Value in eV | Represents the ability to donate an electron; higher energy indicates greater electron-donating character. |

| Energy of LUMO | Value in eV | Represents the ability to accept an electron; lower energy indicates greater electron-accepting character. |

| HOMO-LUMO Energy Gap (ΔE) | Value in eV | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule, influencing solubility and non-covalent interactions. |

| Most Negative Electrostatic Potential (MEP) | Value in kcal/mol | Identifies regions of high electron density, predicting sites for electrophilic attack and hydrogen bonding.[12] |

| Most Positive Electrostatic Potential (MEP) | Value in kcal/mol | Identifies regions of electron deficiency, particularly the σ-hole on the bromine atom, predicting sites for nucleophilic attack and halogen bonding.[8] |

(Note: The actual numerical values would be generated by running the described computational protocol.)

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as the primary electron donor, while the LUMO is the innermost empty orbital and acts as the electron acceptor.

The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

Caption: HOMO-LUMO energy gap diagram.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO will also be distributed across the π-system. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-brominated analogue.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to the lone pair on the nitrogen atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions: Indicate positive potential (electron-poor). A significant blue region is expected on the bromine atom, opposite to the C-Br bond. This is the "sigma-hole," which is the basis for halogen bonding with electron-donating atoms (like oxygen or nitrogen) in a receptor binding pocket.[4][7]

-

Green Regions: Indicate neutral potential.

The MEP map provides a clear, visual hypothesis for how this molecule will orient itself when approaching a biological target, guiding further drug design efforts.

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for the theoretical calculation of the electronic structure of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable data on key electronic properties, including frontier molecular orbital energies, electrostatic potential, and charge distribution.

The insights gained from these calculations are directly applicable to the fields of drug discovery and materials science. For medicinal chemists, understanding the HOMO-LUMO gap and MEP can inform strategies for optimizing ligand-receptor binding and improving pharmacokinetic properties.[14] For materials scientists, these electronic parameters are crucial for designing molecules with specific charge-transport or optical properties.[2][5] The presented methodology serves as a foundational template that can be adapted for a wide range of substituted pyridine systems, accelerating the design-synthesis-testing cycle in modern chemical research.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. chemrxiv.org [chemrxiv.org]

- 14. bcc.bas.bg [bcc.bas.bg]

A Comprehensive Technical Guide to 4-Bromo-2,6-diethylpyridine for Advanced Research and Development

This guide provides an in-depth overview of 4-Bromo-2,6-diethylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, commercial availability, synthesis protocols, and significant applications, with a focus on its role in the development of antiviral therapeutics.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive bromine atom at the 4-position and the steric and electronic influence of the two ethyl groups, make it a valuable synthon for creating complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 877133-54-5 | [1][2][3] |

| Molecular Formula | C₉H₁₂BrN | [2] |

| Molecular Weight | 214.10 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 243 °C at 760 mmHg | [4][5] |

| Density | 1.301 g/cm³ | [4] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

| InChI Key | QAIRPCMWTLMPCW-UHFFFAOYSA-N | [4] |

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. It is typically offered in research quantities with purities often around 95% or higher. For larger quantities or specific purity requirements, custom synthesis services may be available from these vendors.

Table 2: Selected Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Acmec Biochemical | 95% | Inquire |

| Parchem | Specialty Grade | Inquire |

| ChemicalBook | Research Grade | Inquire |

| SincereChemical | High Purity | Inquire |

| P&S Chemicals | Research Grade | Inquire |

| Sigma-Aldrich | Research Grade | Inquire |

| Guidechem | 98% | Inquire |

Disclaimer: This list is not exhaustive and is intended for informational purposes. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in standard chemical literature, but a reliable method has been detailed in patent literature, specifically in the context of pharmaceutical development.

Deoxygenation of Pyridine N-oxide Precursor

A common and effective route involves the deoxygenation of the corresponding N-oxide. This method is advantageous as it often proceeds with good yield and selectivity.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from WO2008/76046)[2]:

-

Reaction Setup: A solution of this compound 1-oxide (4.3 g, 18.7 mmol) is prepared in dichloromethane (30 mL) in a suitable reaction vessel.

-

Reagent Addition: Phosphorus tribromide (2 mL) is added slowly to the solution. Causality Note: The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: The reaction is carefully quenched by pouring it into ice water. Expertise Insight: This step neutralizes any remaining reactive phosphorus species and helps to dissipate heat.

-

Neutralization and Extraction: The pH of the aqueous solution is adjusted to alkaline using a 15% sodium hydroxide solution. The product is then extracted with ethyl acetate.

-

Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Product Isolation: This procedure affords the target product, this compound, with a reported yield of 72% (2.9 g). The identity of the product was confirmed by mass spectrometry (ESI), m/z 215 [M + 1]⁺.[2]

Applications in Drug Discovery and Medicinal Chemistry

The primary and most significant application of this compound is as a crucial building block in the synthesis of advanced pharmaceutical compounds.

Key Intermediate in the Synthesis of Filibuvir (PF-00868554)

This compound is a documented key reactant in the synthesis of Filibuvir (PF-00868554), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2] Filibuvir binds to an allosteric site on the enzyme, leading to a conformational change that inhibits viral RNA synthesis. Although the clinical development of Filibuvir was discontinued, its synthesis highlights the utility of this compound in constructing complex, biologically active molecules.

Logical Flow of Filibuvir Synthesis:

Caption: Role of this compound in Filibuvir synthesis.

The bromine atom at the 4-position of the pyridine ring is strategically positioned for cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the efficient introduction of more complex substituents, which is a common strategy in modern drug discovery to explore the chemical space around a core scaffold and optimize pharmacological properties.

Safety and Handling

As with any brominated heterocyclic compound, appropriate safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized but important chemical intermediate, particularly for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. Its established role in the synthesis of an HCV polymerase inhibitor underscores its value in constructing complex, biologically relevant molecules. While the availability of detailed public-domain characterization data is limited, its commercial availability and a well-documented synthesis protocol provide a solid foundation for its use in advanced research and development projects.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Bromo-2,6-diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

The Compound Profile: Understanding Inherent Risks

Inferred Primary Hazards: Based on the data for 4-Bromo-2,6-dimethylpyridine, the diethyl analogue should be treated as a substance that is:

-

Harmful if swallowed: Acute oral toxicity is a significant concern.[3]

-

A serious eye irritant, potentially causing severe damage: The aromatic and halogenated nature of the compound suggests a high potential for irreversible eye damage upon contact.[3]

-

A skin irritant: Prolonged or repeated contact can lead to skin irritation.[3]

-

A respiratory tract irritant: Inhalation of dust or vapors may cause irritation to the respiratory system.[3]

The addition of ethyl groups in place of methyl groups increases the compound's lipophilicity, which could potentially enhance its ability to be absorbed through the skin, warranting even greater caution.

Physicochemical Properties (with Inferred Hazards)

| Property | 4-Bromo-2,6-diethylpyridine | 4-Bromo-2,6-dimethylpyridine (Analogue for Hazard Reference) | Causality Behind the Precaution |

| CAS Number | 877133-54-5[1] | 5093-70-9[2][4] | N/A |